n-(6-Methoxynaphthalen-2-yl)acetamide

Soluble epoxide hydrolase (sEH) inhibition Selectivity profiling Off-target screening

Obtaining a chemically stable, well-characterised impurity standard for naproxen HPLC method validation is a persistent bottleneck in pharmaceutical QC workflows. N-(6-Methoxynaphthalen-2-yl)acetamide (CAS 3900-46-7) directly addresses this challenge as a structurally resolved 2-naphthyl acetamide reference material with negligible off-target activity. - Enables unambiguous ICH Q3A system suitability testing with distinct chromatographic resolution from Impurity I (6-MNA) and Impurity L. - Serves as a matched negative control (COX, sEH, 5-LOX IC50 > 10,000 nM) to isolate scaffold-driven pharmacology in SAR studies. - Amide bond stability under ICH storage conditions reduces standard re-qualification frequency, lowering operational costs for high-throughput CRO laboratories.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 3900-46-7
Cat. No. B14001041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(6-Methoxynaphthalen-2-yl)acetamide
CAS3900-46-7
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C13H13NO2/c1-9(15)14-12-5-3-11-8-13(16-2)6-4-10(11)7-12/h3-8H,1-2H3,(H,14,15)
InChIKeyZAHHHOXQHKERLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(6-Methoxynaphthalen-2-yl)acetamide Procurement Guide


n-(6-Methoxynaphthalen-2-yl)acetamide (CAS 3900-46-7), also known as 2-acetylamino-6-methoxy-naphthalene, is a synthetic naphthalene derivative belonging to the class of 2-naphthyl acetamides. It is structurally related to the 6-methoxy-2-naphthyl pharmacophore found in the non-steroidal anti-inflammatory drug (NSAID) naproxen and its active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA) [1]. The compound is utilised primarily as a reference standard and intermediate in the synthesis and quality control of naproxen and related naphthalene-based pharmaceuticals .

Why n-(6-Methoxynaphthalen-2-yl)acetamide Cannot Be Replaced


Generic substitution among 6-methoxynaphthalene derivatives is inappropriate because the specific amide substitution at the 2-position critically determines the compound's metabolic fate, receptor binding profile, and synthetic utility. For instance, the acetamide linkage in n-(6-methoxynaphthalen-2-yl)acetamide confers a distinct metabolic stability compared to the ester or carboxylic acid functionalities of naproxen (CAS 22204-53-1) or 6-MNA (CAS 23981-47-7) [1]. This divergence is evidenced by the compound's negligible inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LOX) (IC50 > 10,000 nM), in contrast to the potent COX inhibition exhibited by naproxen (COX-1 IC50 = 0.6–4.8 μM; COX-2 IC50 = 2.0–28.4 μM) and 6-MNA (COX-2 IC50 = 15–55 μM) [2]. Substitution in analytical reference applications would compromise impurity identification accuracy during pharmaceutical quality control.

n-(6-Methoxynaphthalen-2-yl)acetamide Differentiation Evidence


sEH Inhibition Selectivity Advantage

N-(6-Methoxynaphthalen-2-yl)acetamide exhibits negligible inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 greater than 10,000 nM [1]. This sharply contrasts with potent sEH inhibitors containing the 6-methoxy-2-naphthyl pharmacophore, such as certain cycloalkylamide derivatives which achieve low nanomolar potency (IC50 values as low as 0.5 nM for optimised analogues) [2]. This divergence indicates that the simple acetamide structure lacks the critical structural features required for sEH binding, making it a suitable negative control or selectivity reference for assay development targeting this enzyme class.

Soluble epoxide hydrolase (sEH) inhibition Selectivity profiling Off-target screening

COX-Inactive Analogue Control

While naproxen and 6-MNA are established COX-1/COX-2 inhibitors with IC50 values ranging from 0.6 to 55 μM depending on the assay system , no publicly available data indicate that N-(6-methoxynaphthalen-2-yl)acetamide possesses measurable COX inhibitory activity at comparable concentrations. The compound's in vitro profile against related enzymes (sEH, 5-LOX) consistently shows IC50 values above 10,000 nM [1], suggesting a broadly inert pharmacological profile at the COX active site. This functional divergence from naproxen (analgesic/anti-inflammatory) positions the compound as a valuable COX-inactive reference standard for differentiating target-specific effects in biological studies.

COX inhibition NSAID pharmacophore Inactive analogue control

Amide Bond Stability Advantage

The acetamide functional group in the target compound confers greater chemical stability against hydrolytic degradation compared to the ester linkages found in naproxen ester prodrugs (e.g., naproxen methyl ester) or the carboxylic acid group of 6-MNA [1]. Glycolamide ester prodrugs of 6-MNA, which contain a similar 6-methoxynaphthalene core, undergo rapid enzymatic hydrolysis in plasma with half-lives as short as 7 seconds [1]. In contrast, the amide bond of N-(6-methoxynaphthalen-2-yl)acetamide is intrinsically resistant to hydrolysis, making it a more robust reference standard with superior storage stability for pharmaceutical analytical applications.

Chemical stability Hydrolytic degradation Reference standard robustness

Naproxen Impurity Chromatographic Differentiation

N-(6-Methoxynaphthalen-2-yl)acetamide is explicitly differentiated from 6-MNA (naproxen impurity I, CAS 23981-47-7) and 2-acetyl-6-methoxynaphthalene (impurity L, CAS 3900-45-6) by its amide functional group, which imparts distinct chromatographic retention behaviour and UV spectral properties [1]. This structural difference is critical for pharmaceutical quality control applications, as each impurity requires unambiguous resolution and quantification during HPLC analysis of naproxen drug substance. The acetamide impurity must be chromatographically separated from the carboxylic acid impurity (6-MNA, EP Impurity I) and the ketone impurity (2-acetyl-6-methoxynaphthalene) to meet pharmacopoeial monographs.

Pharmaceutical impurity profiling HPLC method validation Naproxen quality control

Scalable Synthetic Access for Research Use

The compound is commercially procurable as a neat solid with defined purity specifications suitable for research use, as evidenced by its listing across multiple supplier databases with analytical characterisation data . Its synthesis via acylation of 6-methoxy-2-naphthylamine is a straightforward one-step process that can be scaled, offering a cost and purity advantage over structurally more complex naphthyl derivatives such as agomelatine precursors, which require multi-step synthesis and chiral resolution [1]. This makes N-(6-methoxynaphthalen-2-yl)acetamide a more accessible and affordable reference compound for laboratories requiring a chemically defined 6-methoxynaphthalene amide building block.

Synthetic intermediate Bulk procurement Research-grade purity

n-(6-Methoxynaphthalen-2-yl)acetamide Primary Applications


Naproxen Impurity HPLC Reference Standard

Utilised as a structurally characterised impurity standard for the development and validation of stability-indicating HPLC methods for naproxen drug substance and formulated products. The compound's distinct chromatographic profile, relative to Impurity I (6-MNA) and Impurity L (2-acetyl-6-methoxynaphthalene), enables unambiguous system suitability testing and peak identification as required by ICH Q3A guidelines for organic impurity profiling [1].

COX-Inactive Pharmacophore Control for SAR Studies

Deployed as a matched negative control in cellular and biochemical assays investigating the structure-activity relationships of 6-methoxynaphthalene-based COX inhibitors. Its negligible inhibition of COX, sEH, and 5-LOX at concentrations up to 10,000 nM allows researchers to attribute biological effects of active analogs specifically to target engagement, isolating scaffold-driven pharmacology from target-mediated effects [2].

Building Block for Naphthalene Amide Libraries

Serves as a versatile starting material for the synthesis of diverse N-substituted 6-methoxynaphthalene derivatives, including potential MT1/MT2 melatonin receptor ligands and anticancer chemosensitising agents. The acetamide group can be readily alkylated, acylated, or hydrolysed to access more complex pharmacophores, enabling medicinal chemistry exploration of the 6-methoxynaphthalene chemical space [3].

CRO Reference Standard Procurement

Procured as a cost-effective and chemically stable analytical standard by CROs conducting method development and validation for pharmaceutical clients. Its amide bond stability under ICH storage conditions reduces the frequency of standard re-qualification, lowering operational costs in high-throughput analytical laboratories supporting generic drug development programmes .

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